molecular formula C10H17Cl2N3OS B2958977 N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 2305255-63-2

N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B2958977
CAS RN: 2305255-63-2
M. Wt: 298.23
InChI Key: VLQWYRLAAZHICH-UHFFFAOYSA-N
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Description

“N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 2305255-63-2 and a molecular weight of 298.24 . It is a versatile compound that exhibits diverse applications, offering valuable insights for pharmaceutical, biological, and chemical studies.


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . This process is used to assess the biological efficacy and behavioral activity of the compound .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H15N3OS.2ClH/c1-7-6-15-10 (12-7)13-9 (14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3, (H,12,13,14);2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

CGRP Receptor Inhibition

One notable application of related compounds is in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor. These compounds, through stereoselective and economical synthesis, have shown potential in addressing challenges related to CGRP receptor inhibition, which is crucial in managing conditions like migraine. An enantioselective process for preparing a CGRP receptor inhibitor demonstrates the utility of such compounds in therapeutic interventions (Cann et al., 2012).

Antipsychotic Agent Development

Heterocyclic analogs of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide have been evaluated as potential antipsychotic agents. These studies focus on the synthesis and evaluation of various heterocyclic carboxamides, demonstrating their potential in binding to dopamine and serotonin receptors. Such interactions are critical for developing new treatments for psychiatric disorders (Norman et al., 1996).

Antiemetic and Analgesic Properties

Another research direction involves synthesizing and pharmacologically characterizing 4-piperazino-5-methylthiopyrimidines, which exhibit a range of properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This highlights the compound's versatility in addressing various therapeutic needs (Mattioda et al., 1975).

Synthesis of N,S-Containing Heterocycles

In the domain of organic synthesis, N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide derivatives have been utilized in the synthesis of N,S-containing heterocycles. These studies provide insights into novel aminomethylation reactions, contributing to the field of heterocyclic chemistry and expanding the toolbox for synthesizing complex molecules (Dotsenko et al., 2012).

Cannabinoid Receptor Interaction

Research on molecular interaction with the CB1 cannabinoid receptor using analogs of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide sheds light on the compound's potential in influencing cannabinoid receptor dynamics. This is particularly relevant for developing antagonists for therapeutic purposes, illustrating the compound's application in neuropharmacology (Shim et al., 2002).

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWYRLAAZHICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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